

Application Notes and Protocols for ATI-2138 In Vivo Experiments

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Compound of Interest

Compound Name: TMX-2138

Cat. No.: B15542604

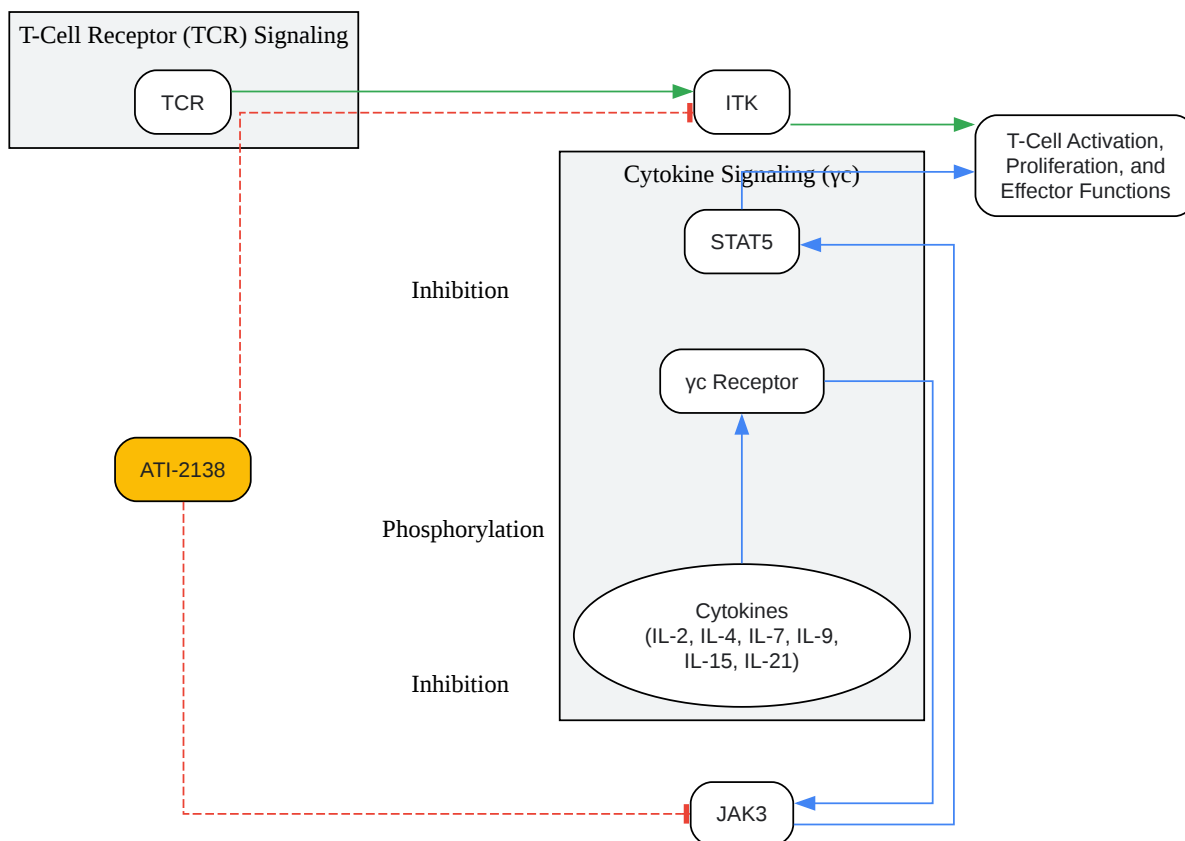
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo experimental data for ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). Detailed protocols for key preclinical models are also provided to guide researchers in the evaluation of this compound.

Mechanism of Action

ATI-2138 is an investigational oral covalent inhibitor of ITK and JAK3, key enzymes in T-cell signaling pathways.^{[1][2]} By targeting both ITK, which is involved in T-cell receptor signaling, and JAK3, which is crucial for cytokine signaling via the common gamma chain (γ_c) receptor, ATI-2138 effectively modulates the activity of various T-cell subsets, including Th1, Th2, and Th17 cells.^{[3][4]} This dual inhibition strategy aims to interrupt the inflammatory cascades that drive a number of T-cell-mediated autoimmune and inflammatory diseases.^{[1][3]}



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ATI-2138 dual inhibition of ITK and JAK3 signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy, pharmacokinetic, and pharmacodynamic data for ATI-2138 in various preclinical models.

Table 1: Efficacy of ATI-2138 in a Murine Collagen-Induced Arthritis Model

Treatment Group	Dose (ppm in food)	Reduction in Clinical Arthritis Score (%)
ATI-2138	100	92
ATI-2138	300	99
ATI-2138	1000	100
Ritlecitinib	1000	Near Baseline
Etanercept	-	64

Data from BioWorld article.[\[5\]](#)

Table 2: Efficacy of ATI-2138 in a Rat Adjuvant-Induced Arthritis Model

Treatment Group	Dose (mg/kg, oral)	Reduction in Inflammation (%)	Reduction in Histopathology Score (%)
ATI-2138	10	49	51
ATI-2138	30	68	74

Data from BioWorld article.[\[5\]](#)

Table 3: Efficacy of ATI-2138 in a Murine T-Cell Transfer Model of Colitis

Treatment Group	Dose (ppm in food)	Outcome
ATI-2138	300	Dose-dependent reduction in distal and proximal colon and ileum histopathology scores with low inflammatory cell infiltrations. Marked inhibition of pro-inflammatory cytokine levels.

Data from BioWorld article.[\[5\]](#)

Table 4: Pharmacokinetic and Pharmacodynamic Profile of ATI-2138 in Mice

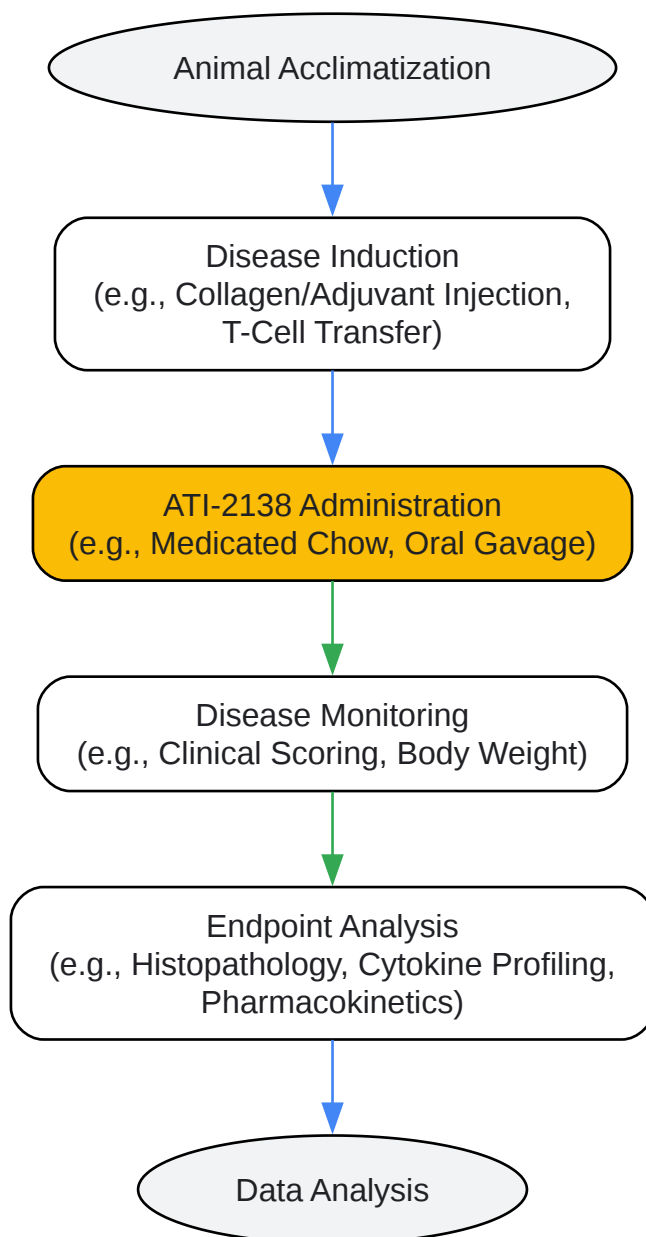
Dose (ppm in food)	Plasma Concentration (ng/mL)	Reduction in NK Cell Counts (Blood) (%)	Reduction in NK Cell Counts (Spleen) (%)
100	2.97	Up to 72	Up to 61
300	6.95	>90	>90
1000	37.69	>90	>90

Plasma concentrations were measured at the end of the collagen-induced arthritis study.

[\[5\]](#) NK cell count reduction was also observed at plasma concentrations above 20 ng/mL.[\[5\]](#)

Experimental Protocols

The following are detailed protocols for the in vivo models used to evaluate ATI-2138. These protocols are based on established methodologies and publicly available information on the ATI-2138 studies.



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General workflow for in vivo studies of ATI-2138.

Protocol 1: Murine Collagen-Induced Arthritis (CIA)

Objective: To evaluate the efficacy of ATI-2138 in a mouse model of rheumatoid arthritis.

Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine type II collagen (CII)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- ATI-2138 formulated in rodent chow
- Standard rodent chow (vehicle control)
- Syringes and needles (27G)

Procedure:

- **Animal Acclimatization:** Acclimate mice to the facility for at least one week prior to the start of the experiment.
- **Induction of Arthritis:**
 - On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
 - On day 21, administer a booster immunization of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
- **Treatment:**
 - From day 0 (or as per study design), house mice in groups and provide ad libitum access to either standard rodent chow or chow containing ATI-2138 at concentrations of 100, 300, or 1000 ppm.
- **Disease Assessment:**
 - Monitor mice daily for the onset and severity of arthritis starting from day 21.

- Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum clinical score per mouse is 16.
- Endpoint Analysis:
 - At the termination of the study (e.g., day 42), collect blood for pharmacokinetic analysis to determine plasma levels of ATI-2138.
 - Euthanize mice and collect paws for histopathological analysis. Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Protocol 2: Rat Adjuvant-Induced Arthritis (AIA)

Objective: To assess the anti-inflammatory effects of ATI-2138 in a rat model of arthritis.

Materials:

- Female Lewis rats (8-10 weeks old)
- Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
- ATI-2138 in a suitable vehicle for oral gavage
- Vehicle control for oral gavage
- Syringes and needles (27G)
- Calipers for paw measurement

Procedure:

- Animal Acclimatization: Acclimate rats for at least one week before the experiment.
- Induction of Arthritis:

- On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
- Treatment:
 - Administer ATI-2138 orally at doses of 10 and 30 mg/kg or vehicle control once daily, starting from day 0 (prophylactic) or upon the onset of clinical signs (therapeutic).
- Disease Assessment:
 - Measure the volume of both hind paws using a plethysmometer or calipers daily or every other day.
 - Visually score the severity of arthritis in all four paws based on a scale of 0-4, similar to the CIA model.
- Endpoint Analysis:
 - At the end of the study (e.g., day 21), euthanize the rats.
 - Collect blood for analysis of inflammatory markers.
 - Dissect the hind paws, fix in formalin, and process for H&E staining to evaluate inflammation and joint destruction.

Protocol 3: Murine T-Cell Transfer Model of Colitis

Objective: To determine the efficacy of ATI-2138 in a T-cell-driven model of inflammatory bowel disease.

Materials:

- Female C.B-17 SCID or Rag1^{-/-} mice (6-8 weeks old)
- Female BALB/c mice (6-8 weeks old) as T-cell donors
- Magnetic-activated cell sorting (MACS) columns and antibodies for CD4⁺ and CD45RB⁺ T-cell isolation

- ATI-2138 formulated in rodent chow
- Standard rodent chow (vehicle control)
- Phosphate-buffered saline (PBS) for cell injection

Procedure:

- T-Cell Isolation:
 - Isolate spleens from donor BALB/c mice and prepare a single-cell suspension.
 - Enrich for CD4⁺ T-cells using negative selection MACS.
 - Isolate the naive T-cell population by positively selecting for CD45RB^{high} cells.
- T-Cell Transfer:
 - On day 0, inject $4-5 \times 10^5$ naive CD4⁺ CD45RB^{high} T-cells intraperitoneally into each SCID or Rag1^{-/-} recipient mouse.
- Treatment:
 - Provide mice with either standard chow or chow medicated with ATI-2138 (e.g., 300 ppm) ad libitum, starting from the day of T-cell transfer.
- Disease Monitoring:
 - Monitor mice weekly for signs of colitis, including weight loss, hunched posture, and diarrhea/loose stools.
 - Record body weight at least twice a week.
- Endpoint Analysis:
 - Euthanize mice when they exhibit significant weight loss (typically 6-8 weeks post-transfer).
 - Collect the colon and measure its length and weight.

- Fix the colon in formalin and prepare "Swiss rolls" for histological analysis.
- Stain sections with H&E and score for the severity of inflammation, including the extent of inflammatory cell infiltration, goblet cell loss, and epithelial hyperplasia.[5]
- Isolate lamina propria lymphocytes to analyze cytokine production by flow cytometry.

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